5-Bromo-2-chloro-3-ethynylpyridine
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Overview
Description
5-Bromo-2-chloro-3-ethynylpyridine: is a heterocyclic organic compound with the molecular formula C7H3BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethynyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-ethynylpyridine typically involves halogenation and Sonogashira coupling reactions. One common method includes the following steps:
Halogenation: Starting with 2-chloropyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to obtain 5-bromo-2-chloropyridine.
Sonogashira Coupling: The 5-bromo-2-chloropyridine is then subjected to a Sonogashira coupling reaction with an ethynyl compound (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere to yield this compound
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-3-ethynylpyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It participates in various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of molecules for probing biological systems and studying enzyme mechanisms.
Industry:
Agrochemicals: Employed in the synthesis of active ingredients for pesticides and herbicides.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-ethynylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target proteins, influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparison with Similar Compounds
- 5-Bromo-2-chloropyridine
- 2-Bromo-5-chloropyridine
- 5-Bromo-2-fluoropyridine
- 2-Bromo-3,5-dichloropyridine
Comparison:
- 5-Bromo-2-chloro-3-ethynylpyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming carbon-carbon bonds through coupling reactions.
- 5-Bromo-2-chloropyridine and 2-Bromo-5-chloropyridine lack the ethynyl group, making them less versatile in certain synthetic applications.
- 5-Bromo-2-fluoropyridine has a fluorine atom instead of chlorine, which can influence its electronic properties and reactivity.
- 2-Bromo-3,5-dichloropyridine contains an additional chlorine atom, affecting its steric and electronic characteristics .
Properties
Molecular Formula |
C7H3BrClN |
---|---|
Molecular Weight |
216.46 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H |
InChI Key |
RAFHJDPTECMVMR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=CC(=C1)Br)Cl |
Origin of Product |
United States |
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